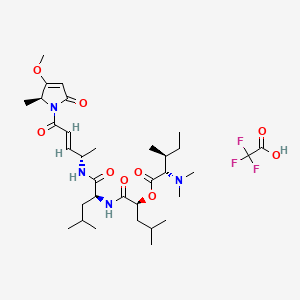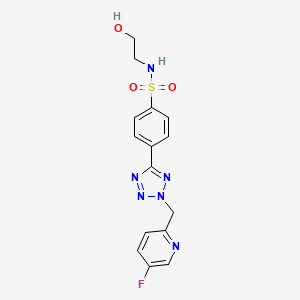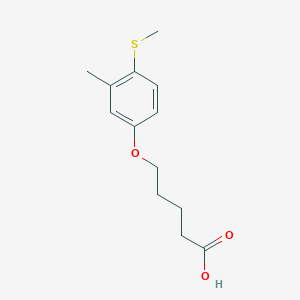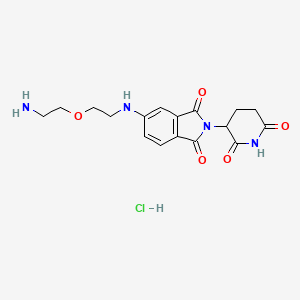
Thalidomide-5-NH-PEG1-NH2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5-NH-PEG1-NH2 (hydrochloride) is a compound based on Thalidomide, designed as a cereblon ligand. It is used to recruit CRBN proteins and can be connected to target protein ligands through a linker to form PROTAC (Proteolysis Targeting Chimera) molecules . This compound has significant applications in scientific research, particularly in the field of targeted protein degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5-NH-PEG1-NH2 (hydrochloride) involves the modification of Thalidomide to introduce a PEG (polyethylene glycol) linker and an amine group. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the coupling reactions. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of Thalidomide-5-NH-PEG1-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in a solid form and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-5-NH-PEG1-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
Thalidomide-5-NH-PEG1-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of PROTAC molecules.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in targeting specific proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
The mechanism of action of Thalidomide-5-NH-PEG1-NH2 (hydrochloride) involves its role as a cereblon ligand. It recruits CRBN proteins and facilitates the formation of PROTAC molecules by linking to target protein ligands. This process leads to the targeted degradation of specific proteins, thereby modulating various cellular pathways and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound, used as a reference for modifications.
Lenalidomide: Another cereblon ligand with similar applications.
Pomalidomide: A derivative with enhanced potency and specificity
Uniqueness
Thalidomide-5-NH-PEG1-NH2 (hydrochloride) is unique due to its PEG linker and amine group, which enhance its solubility and stability. This modification allows for more efficient recruitment of CRBN proteins and formation of PROTAC molecules, making it a valuable tool in targeted protein degradation research .
Propriétés
Formule moléculaire |
C17H21ClN4O5 |
|---|---|
Poids moléculaire |
396.8 g/mol |
Nom IUPAC |
5-[2-(2-aminoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C17H20N4O5.ClH/c18-5-7-26-8-6-19-10-1-2-11-12(9-10)17(25)21(16(11)24)13-3-4-14(22)20-15(13)23;/h1-2,9,13,19H,3-8,18H2,(H,20,22,23);1H |
Clé InChI |
AGZWZDIZEAGYOM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-fluoro-4-[2-[(3-hydroxyazetidine-1-carbonyl)amino]pyridin-4-yl]oxyphenyl]-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B12369338.png)




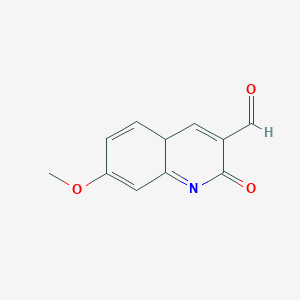
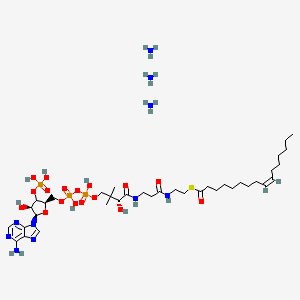
![8-(1-bicyclo[2.2.1]heptanyl)-3-(3-fluoropropyl)-1-propyl-7H-purine-2,6-dione](/img/structure/B12369378.png)

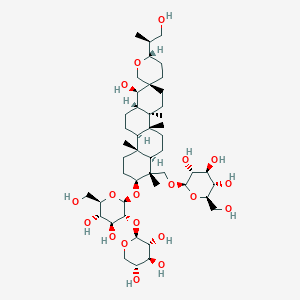
![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12369393.png)
